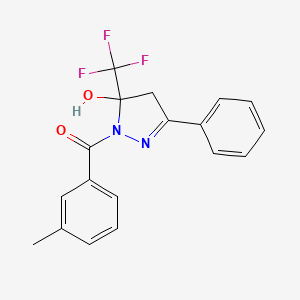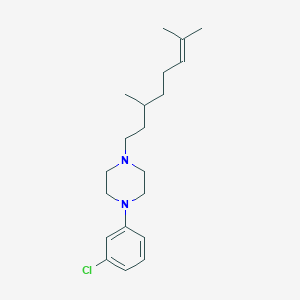
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.
作用機序
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are activated by serotonin. By binding to these receptors, 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can modulate the activity of downstream signaling pathways, leading to changes in cellular function and behavior. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pain perception. It can also affect mood, cognition, and anxiety, although the exact nature of these effects is still being studied. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been shown to have a biphasic dose-response curve, with low doses producing stimulant-like effects and higher doses producing sedative-like effects.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine in lab experiments is its well-characterized pharmacology. Its effects on the serotonin system have been extensively studied, and it is relatively easy to administer and measure. However, one limitation of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine is its potential for off-target effects, as it can bind to other receptors besides the serotonin receptors. Additionally, its biphasic dose-response curve can make it difficult to interpret results at higher doses.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine's effects on the serotonin system may make it a useful tool for modulating mood and cognition. Another area of interest is its potential as a tool for studying the role of serotonin in pain perception and thermoregulation. Finally, further research is needed to understand the potential off-target effects of 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine and to develop more selective compounds that can be used to study the serotonin system.
合成法
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The resulting intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. The purity of the final product can be improved through recrystallization and chromatography.
科学的研究の応用
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been used extensively in scientific research as a tool to study the serotonin system. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in pain perception and thermoregulation.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(3,7-dimethyloct-6-enyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2/c1-17(2)6-4-7-18(3)10-11-22-12-14-23(15-13-22)20-9-5-8-19(21)16-20/h5-6,8-9,16,18H,4,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJREHKHXDHXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
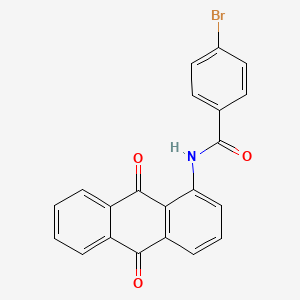
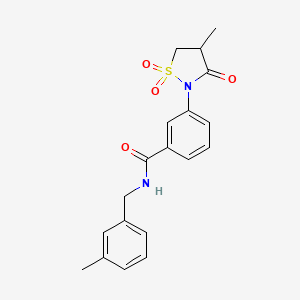
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
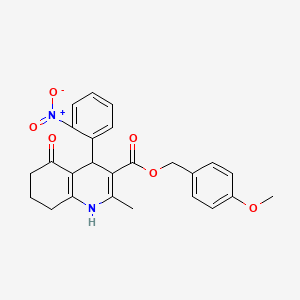
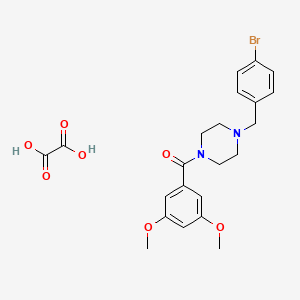
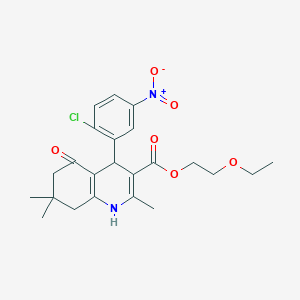
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
